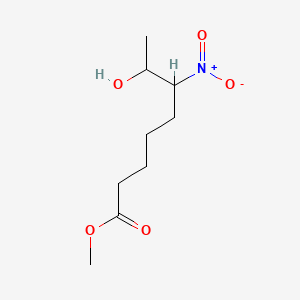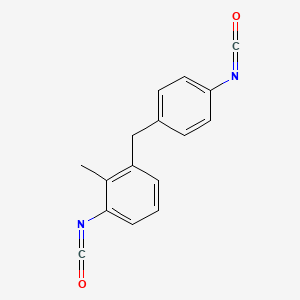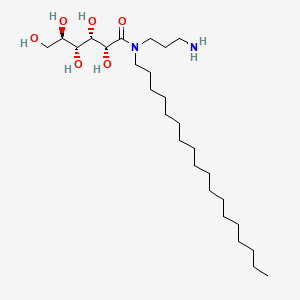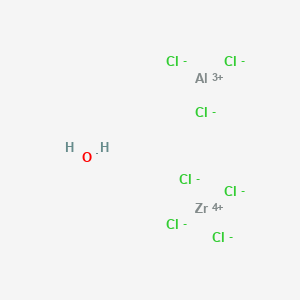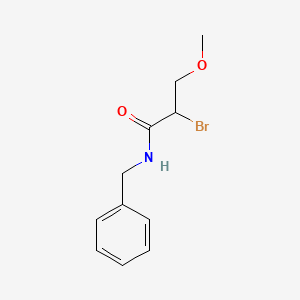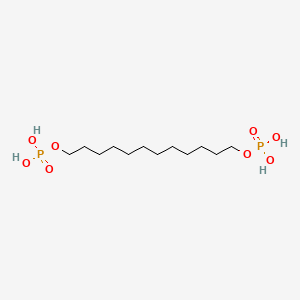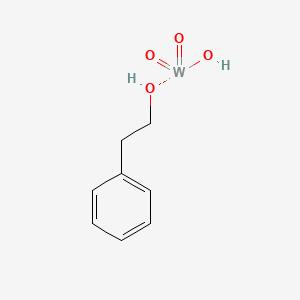
Tungstic acid, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungstic acid, 2-phenylethyl ester is a chemical compound with the molecular formula C8H10O4WThis compound is a derivative of tungstic acid, where the hydrogen atoms are replaced by 2-phenylethyl groups, resulting in a compound with distinct chemical and physical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tungstic acid, 2-phenylethyl ester typically involves the esterification of tungstic acid with 2-phenylethanol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as azeotropic distillation or hydrothermal synthesis. These methods ensure high purity and yield of the final product. The choice of method depends on the desired scale of production and the specific requirements of the application .
Analyse Des Réactions Chimiques
Types of Reactions: Tungstic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: Tungstic acid can act as a catalyst in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide as an oxidant, often with tungstic acid as a catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Tungstic acid and 2-phenylethanol.
Oxidation: Aldehydes or ketones from alcohols.
Substitution: Compounds with new functional groups replacing the ester group.
Applications De Recherche Scientifique
Tungstic acid, 2-phenylethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tungstic acid, 2-phenylethyl ester involves its ability to act as a catalyst in various chemical reactions. The compound’s tungstic acid moiety provides catalytic activity, while the 2-phenylethyl group influences its solubility and reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Tungstic Acid: The parent compound, used widely as a catalyst and in materials science.
Tungsten Trioxide: Another tungsten-based compound with applications in photocatalysis and materials science.
Tungsten Carbide: Known for its hardness and used in cutting tools and wear-resistant materials.
Uniqueness: Tungstic acid, 2-phenylethyl ester is unique due to the presence of the 2-phenylethyl group, which imparts distinct solubility and reactivity properties compared to other tungsten-based compounds. This makes it particularly useful in specific catalytic and industrial applications .
Propriétés
Numéro CAS |
99811-55-9 |
|---|---|
Formule moléculaire |
C8H11O4W |
Poids moléculaire |
355.01 g/mol |
Nom IUPAC |
hydroxy(dioxo)tungsten;2-phenylethanol |
InChI |
InChI=1S/C8H10O.H2O.2O.W/c9-7-6-8-4-2-1-3-5-8;;;;/h1-5,9H,6-7H2;1H2;;;/q;;;;+1/p-1 |
Clé InChI |
RZPKEUYCKRMSSZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CCO.O[W](=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


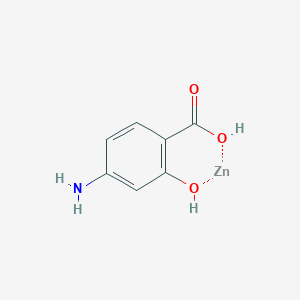
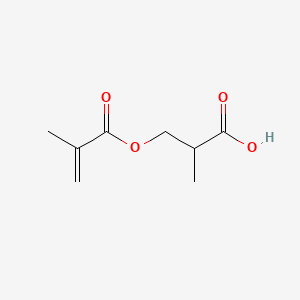
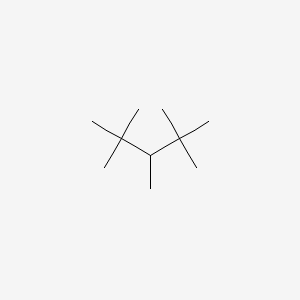
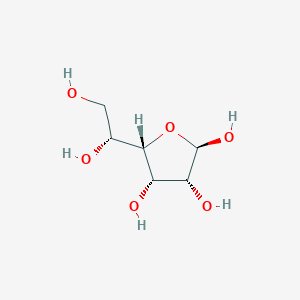
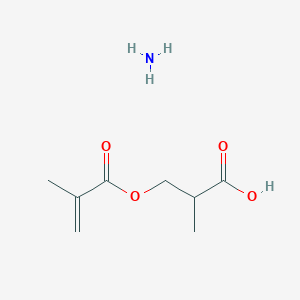
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
